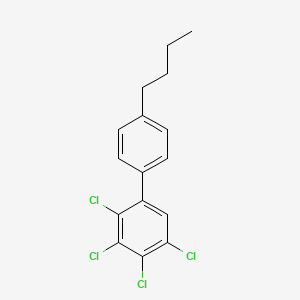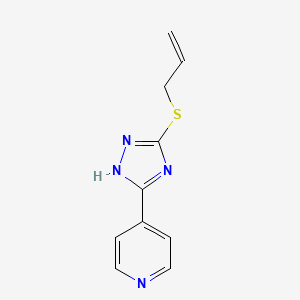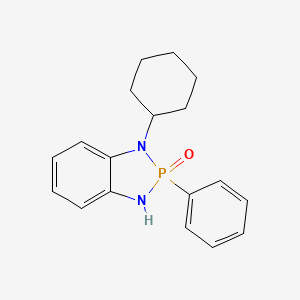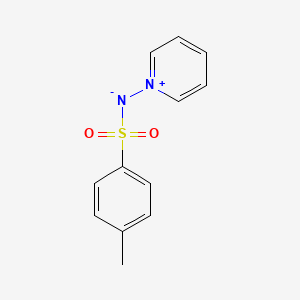
4'-n-Butyl-2,3,4,5-tetrachlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are known for their environmental persistence and potential health hazards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of PCBs, including 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl, was historically conducted through batch processes in chemical plants. The production involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Reduction: The removal of chlorine atoms through reductive dechlorination, often mediated by microbial activity.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be facilitated by zero-valent iron or specific microbial strains.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Hydroxylated PCBs.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in various scientific fields:
Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research on its toxicological effects and potential health risks.
Industry: Historically used in electrical equipment, heat transfer fluids, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components. PCBs can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to cellular damage and toxicity.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-tetrachlorobiphenyl
- 2,3,4,4’-tetrachlorobiphenyl
- 3,3’,4,4’-tetrachlorobiphenyl
Comparison: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, the butyl group may affect its solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
88966-70-5 |
|---|---|
Molekularformel |
C16H14Cl4 |
Molekulargewicht |
348.1 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C16H14Cl4/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(17)15(19)16(20)14(12)18/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
FPVXNYKFPZNACZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)

![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)


![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)




![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
